Myrtucommulone A
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Overview
Description
The compound “PMID28627961-Compound-44” is a synthetic organic molecule known for its potent inhibitory effects on prostaglandin E synthase. This enzyme plays a crucial role in the biosynthesis of prostaglandin E2, a compound involved in inflammation and pain processes .
Preparation Methods
The preparation of “PMID28627961-Compound-44” involves several synthetic routes and reaction conditions. One common method includes the use of a bicyclic macrocyclic peptide structure, which is synthesized through a series of steps involving peptide coupling reactions and cyclization . Industrial production methods often involve large-scale peptide synthesis techniques, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
“PMID28627961-Compound-44” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various derivatives of the original compound, which may have different biological activities or properties.
Scientific Research Applications
“PMID28627961-Compound-44” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and macrocyclic structures.
Biology: It is used in the study of enzyme inhibition and protein-protein interactions.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and pain management.
Industry: It is used in the development of new pharmaceuticals and as a tool for drug discovery.
Mechanism of Action
The mechanism of action of “PMID28627961-Compound-44” involves the inhibition of prostaglandin E synthase. This enzyme catalyzes the conversion of prostaglandin endoperoxide H2 to prostaglandin E2, a key mediator of inflammation and pain. By inhibiting this enzyme, the compound reduces the production of prostaglandin E2, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
“PMID28627961-Compound-44” is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Compound 28.1: A small molecule agonist of the bitter taste receptor TAS2R14.
7-Azaindole Compounds: These compounds contain pyrazole or indole substitution and are used in the treatment of cancer cachexia.
Phenyl-Substituted Heteroaryl Compounds: These compounds are used for preventing and treating p38 MAPK MK2 pathway-mediated diseases.
The uniqueness of “PMID28627961-Compound-44” lies in its potent inhibitory effects on prostaglandin E synthase and its potential therapeutic applications in inflammation and pain management.
Properties
CAS No. |
54247-21-1 |
---|---|
Molecular Formula |
C38H52O10 |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethyl-4-[(1R)-2-methyl-1-[2,4,6-trihydroxy-3-[(1R)-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-5-(2-methylpropanoyl)phenyl]propyl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C38H52O10/c1-15(2)18(22-29(43)35(7,8)33(47)36(9,10)30(22)44)20-26(40)21(28(42)24(27(20)41)25(39)17(5)6)19(16(3)4)23-31(45)37(11,12)34(48)38(13,14)32(23)46/h15-19,40-43,45H,1-14H3/t18-,19-/m1/s1 |
InChI Key |
BIHONVMOJSPPFL-RTBURBONSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)[C@H](C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O |
SMILES |
CC(C)C(C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O |
Canonical SMILES |
CC(C)C(C1=C(C(=C(C(=C1O)C(=O)C(C)C)O)C(C2=C(C(C(=O)C(C2=O)(C)C)(C)C)O)C(C)C)O)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Myrtucommulone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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